
N-(4-butylphenyl)-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-iodoacetamide: is an organic compound that features an iodine atom attached to an acetamide group, which is further connected to a butyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-butylphenyl)-2-iodoacetamide typically begins with 4-butylaniline and iodoacetic acid.
Reaction Steps:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-butylphenyl)-2-iodoacetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenyl ring or the amide group.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted amides.
Oxidation Products: Oxidized derivatives of the phenyl ring or the amide group.
Reduction Products: Reduced forms of the amide group or the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: N-(4-butylphenyl)-2-iodoacetamide is used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: It serves as a substrate in various cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: It is used in the development of new pharmaceuticals due to its ability to form stable amide bonds.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N-(4-butylphenyl)-2-iodoacetamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
N-(4-iodo-1,3-diphenylbutyl) acrylamide: This compound has a similar structure but with an acrylamide group instead of an acetamide group.
N-(4-bromophenyl)-2-chloroacetamide: This compound has a bromine atom instead of iodine and a chloroacetamide group.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(4-butylphenyl)-2-iodoacetamide makes it particularly reactive in substitution and coupling reactions.
Butyl Group: The butyl group on the phenyl ring can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C12H16INO |
|---|---|
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C12H16INO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) |
Clé InChI |
OITIQHRCIQJOIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


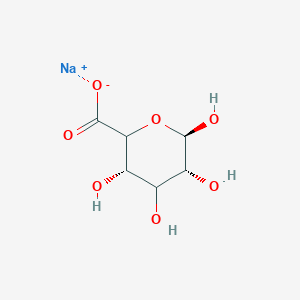
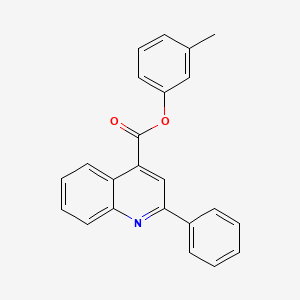
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)

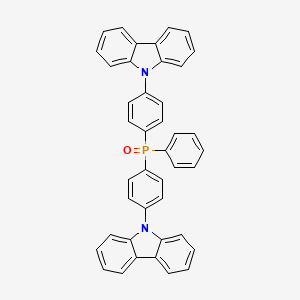
![4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12046368.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
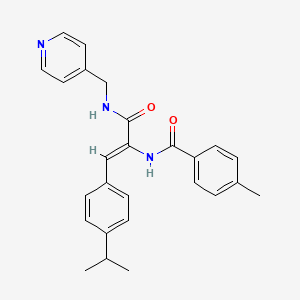
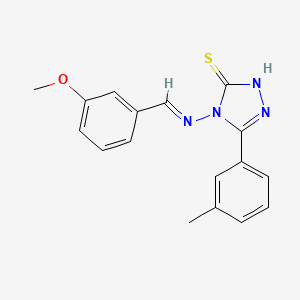
![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)
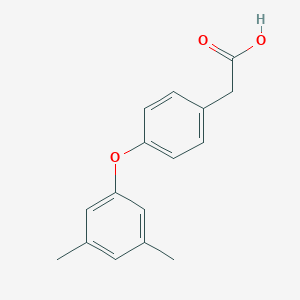
![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)
